3-(1,3-Dithiolan-2-yl)phenyl propylcarbamate
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Overview
Description
3-(1,3-Dithiolan-2-yl)phenyl propylcarbamate is a chemical compound characterized by the presence of a 1,3-dithiolan ring attached to a phenyl group and a propylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithiolan-2-yl)phenyl propylcarbamate typically involves the formation of the 1,3-dithiolan ring from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The phenyl group is introduced through electrophilic aromatic substitution reactions, and the propylcarbamate moiety is added via carbamate formation reactions using appropriate reagents such as isocyanates or carbamoyl chlorides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithiolan-2-yl)phenyl propylcarbamate undergoes various chemical reactions, including:
Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles for aromatic substitution, nucleophiles for dithiolan ring substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted aromatic and dithiolan derivatives
Scientific Research Applications
3-(1,3-Dithiolan-2-yl)phenyl propylcarbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Dithiolan-2-yl)phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The dithiolan ring can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate moiety can participate in hydrogen bonding . These interactions collectively contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithianes: Similar to 1,3-dithiolanes but with a different ring structure.
1,2-Dithiolanes: Isomers of 1,3-dithiolanes with the sulfur atoms in different positions.
Thioacetals: Compounds with sulfur atoms replacing oxygen atoms in acetals.
Uniqueness
3-(1,3-Dithiolan-2-yl)phenyl propylcarbamate is unique due to the presence of the propylcarbamate moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61405-76-3 |
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Molecular Formula |
C13H17NO2S2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
[3-(1,3-dithiolan-2-yl)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C13H17NO2S2/c1-2-6-14-13(15)16-11-5-3-4-10(9-11)12-17-7-8-18-12/h3-5,9,12H,2,6-8H2,1H3,(H,14,15) |
InChI Key |
PIDIUWLZYZMJHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC(=C1)C2SCCS2 |
Origin of Product |
United States |
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